

Application Notes: Immunohistochemical Staining of CD79b in Lymphoma Tissues

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Compound of Interest

Compound Name: Polatuzumab vedotin

Cat. No.: B10857352

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Introduction to CD79b

CD79b, also known as Ig-beta or B29, is a transmembrane protein that forms a critical component of the B-cell receptor (BCR) complex.[1][2] It exists as a heterodimer with CD79a (Ig-alpha), and this CD79a/b dimer is essential for the surface expression of immunoglobulin (Ig) and for signal transduction upon antigen binding.[3][4] The BCR, composed of the membrane-bound immunoglobulin and the CD79a/b heterodimer, governs B-cell activation, proliferation, differentiation, and survival.[3][5] CD79b's cytoplasmic tail contains an immunoreceptor tyrosine-based activation motif (ITAM), which, upon phosphorylation by Src family kinases like LYN and FYN, initiates a downstream signaling cascade involving kinases such as SYK and BTK.[3][5][6] This signaling is crucial for normal B-cell function and is often dysregulated in B-cell malignancies.[7][8]

Clinical and Research Significance in Lymphoma

The expression of CD79b is largely restricted to the B-cell lineage, appearing at the pre-B-cell stage and persisting until differentiation into plasma cells.[9] This specificity makes it a valuable biomarker in the diagnosis of B-cell lymphomas.

- **Diagnostic Marker:** Immunohistochemistry (IHC) for CD79b helps confirm the B-cell origin of lymphoid neoplasms. While CD20 is a commonly used B-cell marker, CD79a and CD79b can be crucial alternatives, especially in cases with loss of CD20 expression due to plasma cell differentiation or following rituximab therapy.[10]

- **Therapeutic Target:** CD79b's high expression on malignant B-cells and its ability to internalize after antibody binding make it an ideal target for antibody-drug conjugates (ADCs).[9] **Polatuzumab vedotin**, an ADC targeting CD79b, has shown significant efficacy in treating diffuse large B-cell lymphoma (DLBCL), highlighting the protein's therapeutic relevance.[11][12]
- **Prognostic Value:** Studies have shown that the pattern and level of CD79b expression may have prognostic implications. In DLBCL, lower CD79b expression has been associated with the activated B-cell-like (ABC) subtype and a poorer prognosis.[11][12] Conversely, higher CD79b expression has been noted in patients over 60 and those with a higher-risk international prognostic index, who may benefit more from anti-CD79b targeted therapies.[13]

Expression Patterns in B-Cell Lymphomas

CD79b expression is widespread across mature B-cell neoplasms, found in 80-90% of cases, but its intensity and subcellular localization can vary significantly.[9]

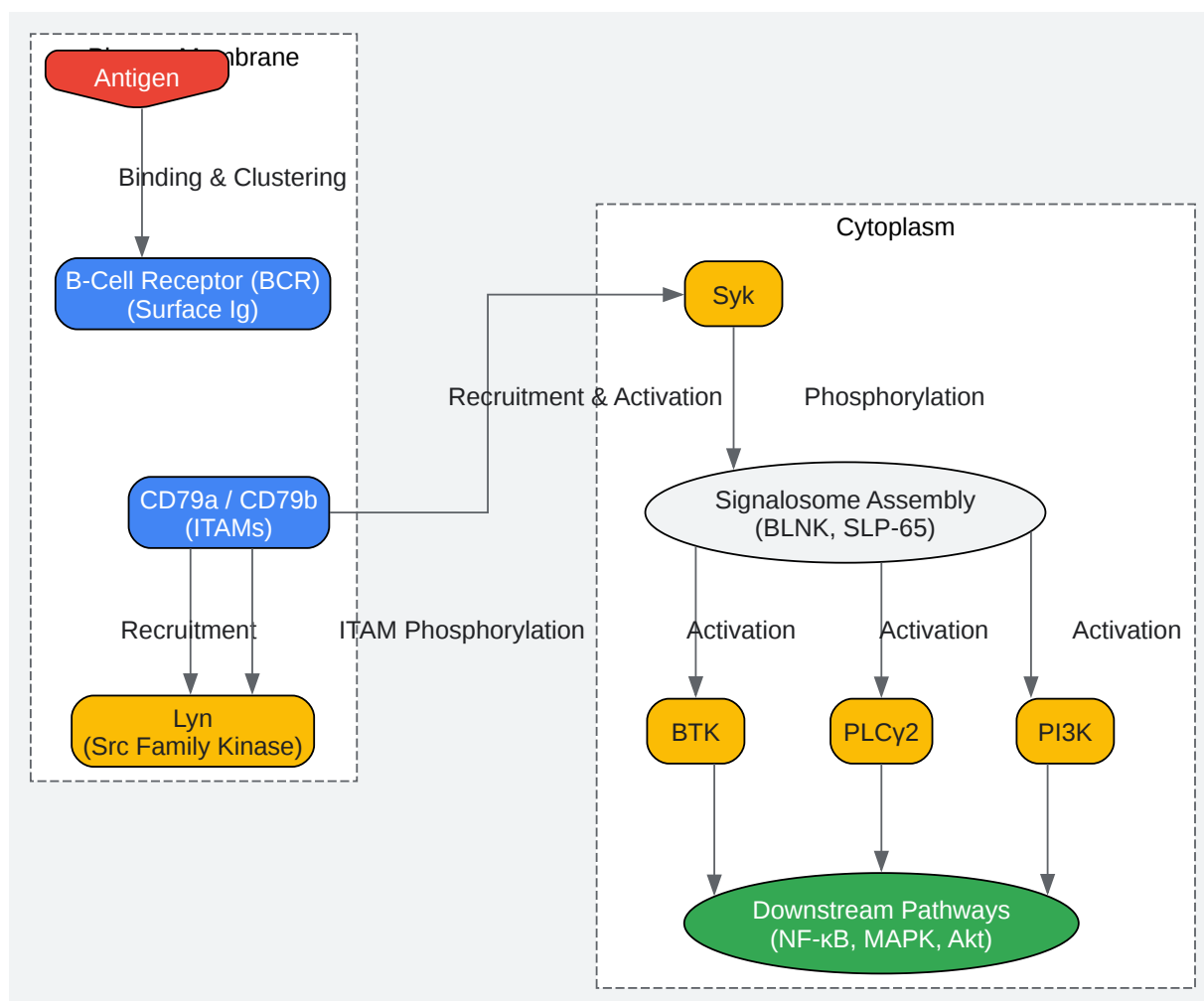
- **Diffuse Large B-Cell Lymphoma (DLBCL):** Expression is common but heterogeneous. Staining patterns can be membranous, cytoplasmic, or a combination of both.[9][12] Some studies report that the majority of DLBCL cases show a cytoplasmic pattern (around 75%), with a smaller fraction showing a membranous pattern (around 15%).[11][12]
- **Primary Mediastinal B-cell Lymphoma (PMBCL):** This subtype often exhibits significantly lower or absent surface CD79b expression compared to other aggressive B-cell lymphomas.[9][13]
- **Mantle Cell Lymphoma (MCL) & Other B-CLPDs:** High CD79b expression is typically observed in mantle cell lymphoma, hairy cell leukemia, and splenic marginal zone lymphoma.[9] MCL is characterized by moderate CD5 expression but significantly stronger CD79b expression compared to Chronic Lymphocytic Leukemia.[14]
- **Chronic Lymphocytic Leukemia (CLL):** In contrast to other B-cell malignancies, CLL cases often show weak or negative CD79b expression.[9][14]

Quantitative Data on CD79b Expression in B-Cell Lymphomas

The following table summarizes CD79b expression data from various studies, primarily using flow cytometry and immunohistochemistry.

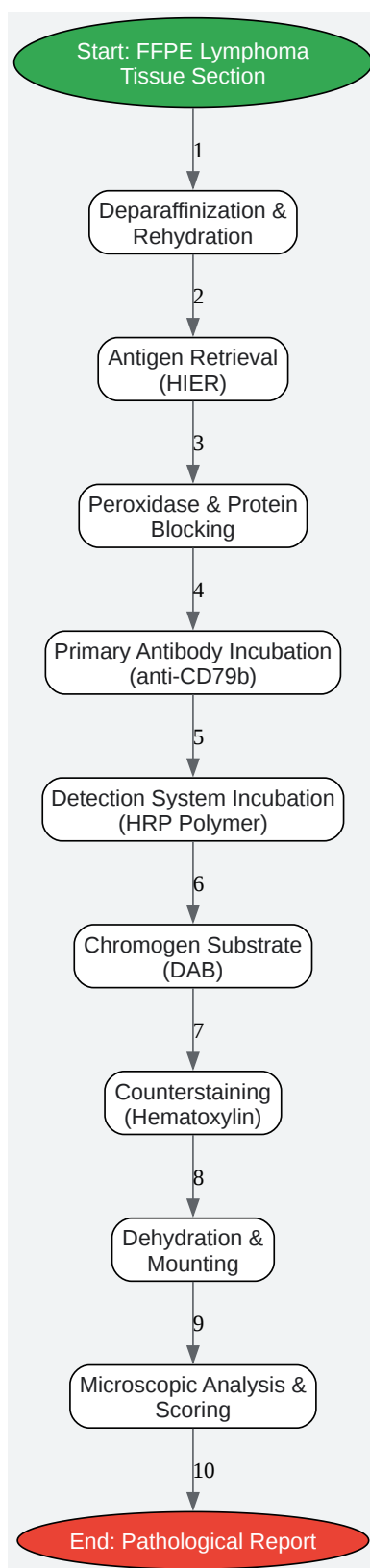
Lymphoma Subtype	Method	Key Findings	Reference
Aggressive B-Cell Lymphomas (General)	Flow Cytometry	Median expression of 75% on pathological B-cells; 18% of cases were negative or barely positive (<1%).	[9]
Diffuse Large B-Cell Lymphoma (DLBCL)	IHC	Staining patterns observed: 75% cytoplasmic, 14.9% membranous, 9% negative. Expression levels vary by cell-of-origin subtype.	[11][12]
Primary Mediastinal B-Cell Lymphoma (PMBCL)	Flow Cytometry	Significantly lower surface expression (median 0.8%) compared to other aggressive B-cell lymphomas (median 80%).	[9][13]
Mantle Cell Lymphoma (MCL)	Flow Cytometry	Strong expression of CD79b.	[9][14]
Chronic Lymphocytic Leukemia (CLL)	Flow Cytometry	Characterized by weak or negative CD79b expression.	[9][14]

Visualized Pathways and Workflows



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Caption: Simplified B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.



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Caption: Standard workflow for immunohistochemical (IHC) staining of lymphoma tissue.

Detailed Protocol: CD79b Immunohistochemistry

This protocol is a general guideline for staining CD79b in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections. Optimization may be required for specific antibodies and detection systems.

I. Reagents and Materials

- FFPE lymphoma tissue sections (4-5 μ m) on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water (DI H₂O)
- Antigen Retrieval Buffer: Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 8.5-9.0)
- Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST)
- Hydrogen Peroxide Block (3% H₂O₂)
- Protein Block (e.g., Normal Goat Serum)
- Primary Antibody: Mouse anti-human CD79b monoclonal antibody (e.g., Clone OT18A12 or AT107-2)
- Detection System: HRP-polymer-based detection system for mouse antibodies
- Chromogen: 3,3'-Diaminobenzidine (DAB)
- Counterstain: Harris Hematoxylin
- Mounting Medium (permanent)
- Positive Control: Normal tonsil tissue or a known CD79b-positive lymphoma case
- Negative Control: Primary antibody diluent or isotype control instead of primary antibody

II. Specimen Preparation

- Baking: Bake slides in an oven at 60°C for 60 minutes to adhere the tissue section.
- Deparaffinization:
 - Immerse slides in xylene: 2 changes, 5 minutes each.
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% ethanol: 1 change, 3 minutes.
 - Immerse in 70% ethanol: 1 change, 3 minutes.
- Rehydration: Rinse slides thoroughly in running tap water, followed by a final rinse in DI H₂O.

III. Antigen Retrieval

- Method: Heat-Induced Epitope Retrieval (HIER) is recommended.
- Pre-heat the Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
- Immerse slides in the hot buffer and incubate for 20-30 minutes. For pressure cookers, a shorter time may be sufficient (e.g., 3 minutes at 120°C).[\[15\]](#)
- Allow slides to cool in the buffer at room temperature for at least 20 minutes.
- Rinse slides with DI H₂O, then with wash buffer.

IV. Staining Procedure

Perform all incubation steps in a humidified chamber to prevent tissue from drying out.

- Endogenous Peroxidase Block:
 - Cover the tissue section with 3% H₂O₂.
 - Incubate for 10-15 minutes at room temperature.
 - Rinse well with wash buffer (2 changes, 3 minutes each).

- Protein Block:
 - Wipe excess buffer from around the tissue.
 - Apply protein block to cover the section.
 - Incubate for 10-20 minutes at room temperature.
 - Gently tap off excess blocking serum (do not rinse).
- Primary Antibody Incubation:
 - Dilute the anti-CD79b primary antibody in antibody diluent to its optimal concentration (e.g., 1:200 to 1:2000, requires validation).[\[15\]](#)
 - Apply the diluted antibody to the tissue section.
 - Incubate for 60 minutes at room temperature or overnight at 4°C.
 - Rinse thoroughly with wash buffer (3 changes, 3 minutes each).
- Detection System:
 - Apply the HRP-polymer secondary antibody according to the manufacturer's instructions.
 - Incubate for 30-45 minutes at room temperature.
 - Rinse thoroughly with wash buffer (3 changes, 3 minutes each).
- Chromogen Application:
 - Prepare the DAB working solution immediately before use.
 - Apply DAB solution to the tissue and incubate for 5-10 minutes, or until a brown precipitate is observed microscopically.
 - Stop the reaction by immersing the slides in DI H₂O.
- Counterstaining:

- Immerse slides in Hematoxylin for 1-2 minutes.
- "Blue" the stain by rinsing in running tap water.
- Differentiate briefly in 0.5% acid alcohol if necessary, followed by re-bluing in tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded alcohols (95% ethanol, 100% ethanol).
 - Clear in xylene (2 changes, 3 minutes each).
 - Apply a coverslip using a permanent mounting medium.

V. Interpretation of Staining

- Positive Staining: A brown (DAB) precipitate indicates the presence of the CD79b antigen. Staining can be observed on the cell membrane and/or within the cytoplasm.
- Cellular Localization: Note the predominant staining pattern (membranous, cytoplasmic, or both).
- Scoring: An H-score (Histoscore) can be used for semi-quantitative analysis, calculated as: $H\text{-score} = \sum (I \times P)$, where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of cells (0-100) at that intensity. The H-score ranges from 0 to 300.[9]
- Controls:
 - Positive Control (Tonsil): B-lymphocytes within the germinal centers should show strong membranous and cytoplasmic staining.
 - Negative Control: Should show no specific staining in the tissue.

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